molecular formula C19H30N2O4 B6085355 6-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

6-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B6085355
M. Wt: 350.5 g/mol
InChI Key: RVGNQXNWKYJLBS-UHFFFAOYSA-N
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Description

6-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexylpropanoyl hydrazine moiety and a dimethylcyclohexene carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexylpropanoyl hydrazine intermediate. This intermediate is then reacted with 3,4-dimethylcyclohex-3-ene-1-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 4,6-Dimethylcyclohex-3-ene-1-carbaldehyde

Uniqueness

6-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to its specific structure, which includes both a cyclohexylpropanoyl hydrazine moiety and a dimethylcyclohexene carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-[(3-cyclohexylpropanoylamino)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4/c1-12-10-15(16(19(24)25)11-13(12)2)18(23)21-20-17(22)9-8-14-6-4-3-5-7-14/h14-16H,3-11H2,1-2H3,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGNQXNWKYJLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NNC(=O)CCC2CCCCC2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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